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molecular formula C11H12N2O2 B3269049 tert-Butyl 6-cyanopicolinate CAS No. 501378-60-5

tert-Butyl 6-cyanopicolinate

Cat. No. B3269049
M. Wt: 204.22 g/mol
InChI Key: JJHPEWYBEFUYNT-UHFFFAOYSA-N
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Patent
US07767665B2

Procedure details

A mixture of tert-butyl 2-pyridinecarboxylate N-oxide (12.4 g, 63 mmol), trimethylsilyl cyanide (9.6 g, 96 mmol), N,N-dimethylcarbamoyl chloride (10.3 g, 95 mmol) and nitroethane (80 ml) was stirred at room temperature for 3 days. The reaction mixture was concentrated under reduced pressure. The residue was subjected to a silica gel column chromatography, eluted with hexane-ethyl acetate (3; 1, v/v) and recrystallized from tetrahydrofuran-hexane to give the titled compound (11.1 g, 85%).
Name
tert-butyl 2-pyridinecarboxylate N-oxide
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[N+:1]1([O-])[C:2]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])=[CH:3][CH:4]=[CH:5][CH:6]=1.C[Si]([C:19]#[N:20])(C)C.CN(C)C(Cl)=O>[N+](CC)([O-])=O>[C:19]([C:6]1[N:1]=[C:2]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH:3]=[CH:4][CH:5]=1)#[N:20]

Inputs

Step One
Name
tert-butyl 2-pyridinecarboxylate N-oxide
Quantity
12.4 g
Type
reactant
Smiles
[N+]=1(C(=CC=CC1)C(=O)OC(C)(C)C)[O-]
Name
Quantity
9.6 g
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
10.3 g
Type
reactant
Smiles
CN(C(=O)Cl)C
Name
nitroethane
Quantity
80 mL
Type
solvent
Smiles
[N+](=O)([O-])CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
WASH
Type
WASH
Details
eluted with hexane-ethyl acetate (3
CUSTOM
Type
CUSTOM
Details
1, v/v) and recrystallized from tetrahydrofuran-hexane

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(#N)C1=CC=CC(=N1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.1 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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